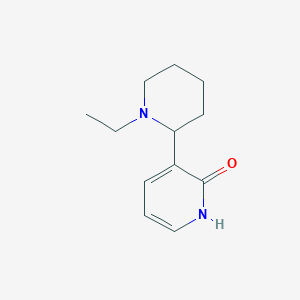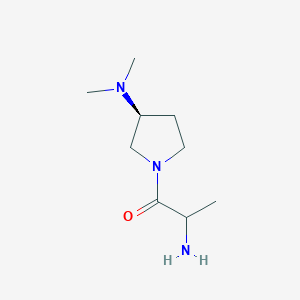
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a methoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid typically involves multiple steps. One common approach starts with the protection of the piperidine nitrogen using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the methoxyacetic acid moiety through a series of reactions, including alkylation and esterification. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-carboxyacetic acid.
Reduction: Formation of 2-(1-(aminopiperidin-4-yl))-2-methoxyacetic acid.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzyloxycarbonyl group can serve as a protecting group, allowing for selective reactions at other sites on the molecule.
類似化合物との比較
Similar Compounds
- 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid
- 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid
Uniqueness
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid is unique due to the presence of both a methoxyacetic acid moiety and a benzyloxycarbonyl-protected piperidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C16H21NO5 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC名 |
2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-21-14(15(18)19)13-7-9-17(10-8-13)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19) |
InChIキー |
GCCBWLZKTKAVFT-UHFFFAOYSA-N |
正規SMILES |
COC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





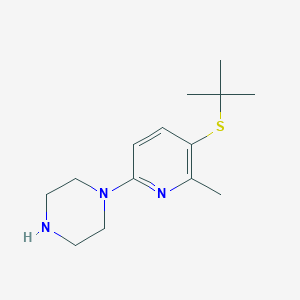

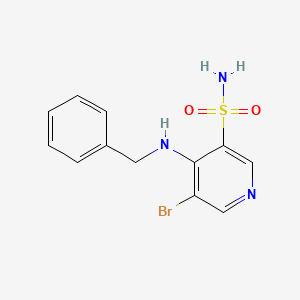
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)


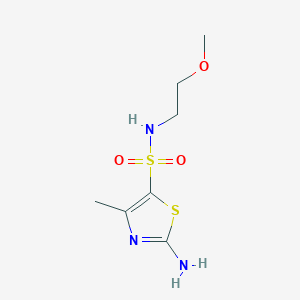
![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
